molecular formula C15H17N5O4S B2769882 3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-82-3

3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Numéro de catalogue: B2769882
Numéro CAS: 2034478-82-3
Poids moléculaire: 363.39
Clé InChI: RVTMFHITSXVMNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H17N5O4S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule with potential therapeutic applications. Its structure includes a pyrazine ring, a sulfonamide moiety, and a piperidine group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Antitumor Activity
    • Pyrazole derivatives, including similar compounds, have shown promising antitumor effects. Studies indicate that such compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer and melanoma . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties
    • Compounds with similar structures have exhibited antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting that modifications to the pyrazine or isoxazole moieties could enhance efficacy against specific microorganisms .
  • Inhibition of Enzymatic Activity
    • Research has demonstrated that related compounds can act as inhibitors of key enzymes involved in metabolic pathways. For example, some pyrazole derivatives inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications for immunosuppressive therapies .

Case Study 1: Antitumor Effects

A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, especially when combined with doxorubicin, enhancing the drug's efficacy through a synergistic effect .

CompoundIC50 (µM)Cell LineSynergistic Effect
Pyrazole A15MCF-7Yes
Pyrazole B12MDA-MB-231Yes

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of related pyrazole compounds against various pathogens. The findings revealed that these compounds had notable inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .

PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli32
Candida albicans128

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Many studies suggest that pyrazole derivatives trigger apoptotic pathways in cancer cells through caspase activation.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or microbial metabolism, thereby reducing viability.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group (-C≡N) undergoes nucleophilic substitution under basic or acidic conditions:

Reaction TypeConditionsProducts/OutcomesReferences
Hydrolysis to Carboxylic AcidAqueous HCl/H₂SO₄, refluxPyrazine-2-carboxylic acid derivative
Reaction with AminesK₂CO₃, DMF, 80°CSubstituted amidines

This reactivity is critical for introducing hydrogen-bonding motifs in drug design. The hydrolysis pathway requires careful pH control to avoid decomposition of other sensitive groups.

Electrophilic Aromatic Substitution on Pyrazine

The electron-deficient pyrazine ring supports electrophilic substitution, though regioselectivity depends on existing substituents:

Reaction TypeConditionsPosition ModifiedNotesReferences
NitrationHNO₃, H₂SO₄, 0–5°CC-5 or C-6Limited yield due to competing side reactions
HalogenationCl₂/Br₂, FeCl₃ catalystC-5Requires anhydrous conditions

Steric hindrance from the piperidine-oxygen bridge reduces reactivity at C-3, directing substitutions to C-5/C-6 positions .

Sulfonyl Group Transformations

The 3,5-dimethylisoxazole sulfonyl moiety participates in hydrolysis and displacement:

Reaction TypeConditionsProductsApplicationsReferences
Acidic Hydrolysis6M HCl, 100°C, 12h3,5-Dimethylisoxazole-4-sulfonic acidDetoxification pathways
Nucleophilic DisplacementR-NH₂, DIPEA, DCM, rtSulfonamide derivativesBioisostere development

The sulfonyl group’s electron-withdrawing nature stabilizes adjacent groups but increases susceptibility to hydrolysis under strong acids .

Piperidine Ring Modifications

The piperidine ring undergoes alkylation, acylation, and ring-opening reactions:

Reaction TypeConditionsOutcomesSelectivity NotesReferences
N-AlkylationR-X, K₂CO₃, DMF, 60°CQuaternary ammonium derivativesSteric hindrance at N-atom
Ring-OpeningH₂O₂, HO⁻, 70°CLinear amino alcohol derivativesRequires strong oxidizers

The sulfonyl group reduces the basicity of the piperidine nitrogen, favoring N-alkylation over protonation.

Reductive Reactions

Catalytic hydrogenation selectively reduces unsaturated bonds:

SubstrateConditionsProductsYield OptimizationReferences
Carbonitrile groupH₂ (1 atm), Pd/C, EtOHPyrazine-2-aminomethyl derivativepH 7–8 to prevent over-reduction

Hydrogenation retains the sulfonyl and isoxazole groups, highlighting their stability under reductive conditions.

Heterocycle-Specific Reactivity

The 3,5-dimethylisoxazole ring exhibits unique stability:

  • Thermal Decomposition : Degrades above 250°C, releasing SO₂ and forming aromatic byproducts.

  • Photochemical Reactivity : UV irradiation induces C-S bond cleavage, generating thiyl radicals .

Comparative Reactivity Table

Key functional groups ranked by reaction susceptibility:

GroupReactivity (Relative)Preferred Reactions
CarbonitrileHighHydrolysis, Amine substitution
Pyrazine ringModerateElectrophilic substitution
Sulfonyl groupLowHydrolysis (under extreme conditions)
PiperidineLowN-Alkylation, Ring-opening

Research Gaps and Opportunities

While existing data focuses on isolated functional group reactions, systematic studies are lacking for:

  • Cross-coupling reactions at the pyrazine ring (e.g., Suzuki-Miyaura).

  • Enzymatic transformations leveraging the sulfonyl group.

  • Stability under physiological conditions (pH 7.4, 37°C) .

This compound’s multifunctional architecture positions it as a versatile scaffold for targeted drug discovery, pending further mechanistic investigations .

Propriétés

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-10-14(11(2)24-19-10)25(21,22)20-7-3-4-12(9-20)23-15-13(8-16)17-5-6-18-15/h5-6,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTMFHITSXVMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.